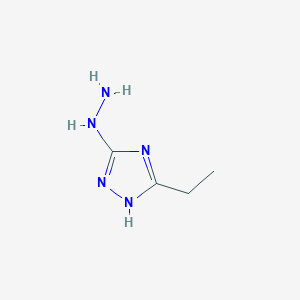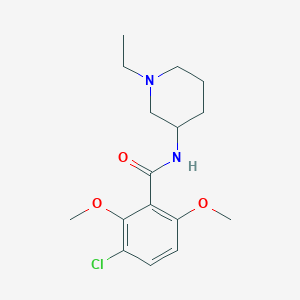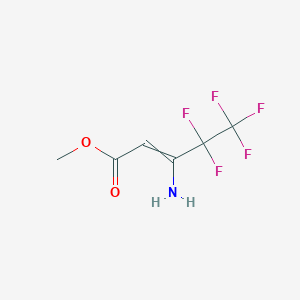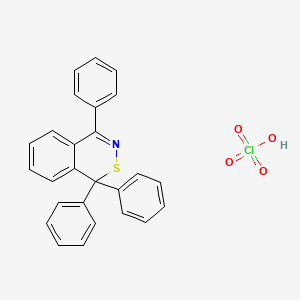
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . This reaction proceeds under mild conditions and yields the desired triazole derivative in good to excellent yields. Another method involves the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often involves large-scale synthesis using readily available starting materials such as acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the ethyl group, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines
Major Products
The major products formed from these reactions include various substituted triazoles, hydrazides, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another member of the triazole family, known for its use in click chemistry and drug development.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Used in the determination of aldehydes and other reactive chemicals.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of coordination polymers and luminescent materials.
Uniqueness
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and hydrazinyl groups enhance its reactivity and make it a versatile intermediate in various synthetic pathways .
Eigenschaften
CAS-Nummer |
88141-03-1 |
|---|---|
Molekularformel |
C4H9N5 |
Molekulargewicht |
127.15 g/mol |
IUPAC-Name |
(5-ethyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H9N5/c1-2-3-6-4(7-5)9-8-3/h2,5H2,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
MKBANHDYXWZZRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NN1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)


![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)


